molecular formula C18H21NO2 B12471977 N-benzyl-4-(4-methoxyphenyl)butanamide

N-benzyl-4-(4-methoxyphenyl)butanamide

Cat. No.: B12471977
M. Wt: 283.4 g/mol
InChI Key: PVLPTKMNEJTXDF-UHFFFAOYSA-N
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Description

N-benzyl-4-(4-methoxyphenyl)butanamide is an organic compound with the molecular formula C18H21NO It is characterized by the presence of a benzyl group, a methoxyphenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(4-methoxyphenyl)butanamide typically involves the reaction of 4-(4-methoxyphenyl)butanoic acid with benzylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(4-methoxyphenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-4-(4-methoxyphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-phenylbutanamide: Lacks the methoxy group, leading to different chemical and biological properties.

    N-benzyl-4-(4-hydroxyphenyl)butanamide:

Uniqueness

N-benzyl-4-(4-methoxyphenyl)butanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-benzyl-4-(4-methoxyphenyl)butanamide

InChI

InChI=1S/C18H21NO2/c1-21-17-12-10-15(11-13-17)8-5-9-18(20)19-14-16-6-3-2-4-7-16/h2-4,6-7,10-13H,5,8-9,14H2,1H3,(H,19,20)

InChI Key

PVLPTKMNEJTXDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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